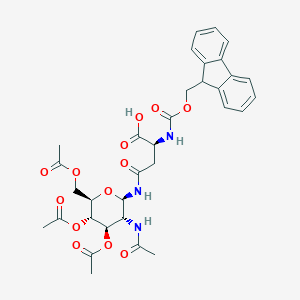

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

Übersicht

Beschreibung

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a complex chemical compound that belongs to the family of glycopeptides. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an asparagine (Asn) residue, and a tris-acetylated N-acetylglucosamine (GlcNAc) moiety. The compound is often used in the synthesis of glycopeptides and glycoproteins, which are essential in various biological processes and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The general synthetic route can be summarized as follows:

Protection of Asparagine: The asparagine residue is protected using the fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

Glycosylation: The protected asparagine is then glycosylated with a tris-acetylated N-acetylglucosamine (GlcNAc) donor. This step often requires the use of a glycosylation catalyst, such as silver triflate (AgOTf), and a suitable solvent, such as dichloromethane (DCM).

Deprotection: The final step involves the removal of the Fmoc protecting group using a base, such as piperidine, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automation and continuous flow techniques are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base, such as piperidine.

Glycosylation: Addition of sugar moieties to the asparagine residue.

Acetylation/Deacetylation: Modification of the acetyl groups on the GlcNAc moiety.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Glycosylation: Silver triflate (AgOTf) in dichloromethane (DCM).

Acetylation: Acetic anhydride in pyridine.

Major Products

The major products formed from these reactions include deprotected glycopeptides, glycosylated asparagine derivatives, and acetylated or deacetylated GlcNAc moieties.

Wissenschaftliche Forschungsanwendungen

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH has a wide range of scientific research applications, including:

Chemistry: Used in the synthesis of complex glycopeptides and glycoproteins for studying protein-carbohydrate interactions.

Biology: Employed in the investigation of glycosylation processes and their role in cellular functions.

Medicine: Utilized in the development of glycopeptide-based therapeutics and vaccines.

Industry: Applied in the production of biopharmaceuticals and diagnostic tools.

Wirkmechanismus

The mechanism of action of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH involves its incorporation into glycopeptides and glycoproteins. The compound interacts with specific enzymes and receptors, influencing various biological processes. The tris-acetylated N-acetylglucosamine moiety plays a crucial role in modulating protein-carbohydrate interactions, which are essential for cell signaling, immune response, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-L-Asn(GlcNAc-beta)-OH: Similar structure but without the acetyl groups on the GlcNAc moiety.

Fmoc-L-Asn(GlcNAc(Ac)2-beta)-OH: Contains two acetyl groups instead of three.

Fmoc-L-Asn(GlcNAc(Ac)4-beta)-OH: Contains four acetyl groups instead of three.

Uniqueness

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is unique due to its specific tris-acetylated N-acetylglucosamine moiety, which provides distinct properties in terms of stability, solubility, and reactivity. This uniqueness makes it particularly valuable in the synthesis of glycopeptides and glycoproteins with specific biological functions.

Biologische Aktivität

Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH, also known as N-α-(Fluorenylmethoxycarbonyl)-N-γ-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-L-asparagine, is a glycosylated amino acid derivative that plays a significant role in various biological processes. This compound is particularly notable for its applications in glycoprotein synthesis and its influence on protein folding and stability.

- Molecular Formula : C₃₃H₃₇N₃O₁₃

- Molecular Weight : 683.67 g/mol

- CAS Number : 131287-39-3

- Purity : ≥95% (HPLC)

- Appearance : White powder

Glycosylation Effects

Glycosylation, the process of adding sugar moieties to proteins or lipids, significantly affects their biological functions. Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH serves as a model for studying the effects of glycosylation on protein structure and function. Research has shown that the incorporation of GlcNAc residues can enhance protein stability and influence folding kinetics.

- Stabilization of Protein Structure : The presence of GlcNAc can stabilize protein conformations, as evidenced by studies on the Pin WW domain. The incorporation of Asn-GlcNAc resulted in a 20-fold increase in stabilization compared to non-glycosylated residues .

- Thermodynamic Properties : The thermodynamic stability of proteins can be altered by glycosylation. For instance, measurements indicated that the melting temperature () of proteins could vary significantly with the addition of Asn-GlcNAc, highlighting the context-specific nature of glycan-protein interactions .

Study 1: Asparagine Glycosylation in Protein Folding

A study investigated the effects of Asn-GlcNAc incorporation in various protein domains. It was found that:

- Folding Rate : The addition of GlcNAc residues generally increased the folding rate of proteins.

- Thermodynamic Stability : Specific configurations showed enhanced stability, suggesting that the structural context of the glycan plays a crucial role .

| Protein Domain | Residue Type | (°C) | Δ (°C) |

|---|---|---|---|

| β-strand 1 | Asn | 32.1 ± 0.8 | -20 |

| β-strand 1 | Asn-GlcNAc | ~10 | |

| Loop 1 | Asn | 54.7 ± 0.3 | -0.8 ± 0.4 |

| Loop 1 | Asn-GlcNAc | 53.9 ± 0.3 |

Study 2: Impacts on Glycoprotein Synthesis

In synthetic biology, Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH is utilized for creating glycoproteins with specific functionalities. The study demonstrated:

- Enhanced Reactivity : The glycosylated asparagine exhibited increased reactivity in peptide synthesis compared to its non-glycosylated counterpart.

- Functional Diversity : This compound allows for the introduction of diverse biological functions through tailored glycosylation patterns .

Research Findings

Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH in creating complex glycopeptides:

- Efficiency in Synthesis : The use of Fmoc protection strategies minimizes racemization and enhances yield during peptide assembly .

- Orthogonal Protecting Groups : New methodologies involving orthogonal protecting groups have been developed to facilitate the incorporation of this compound without compromising yield or purity .

Eigenschaften

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOACISSHGAAMLK-MJCYOTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442309 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131287-39-3 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.